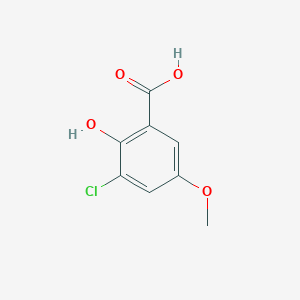

3-Chloro-2-hydroxy-5-methoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Derivatives Research

3-Chloro-2-hydroxy-5-methoxybenzoic acid belongs to the extensive family of substituted benzoic acid derivatives. These compounds, characterized by a benzoic acid core with various functional groups attached to the benzene (B151609) ring, are a cornerstone of research in medicinal chemistry and organic synthesis. ontosight.ai The diverse biological and pharmacological activities exhibited by this class of molecules have led to their extensive study. ontosight.ai Researchers have investigated benzoic acid derivatives for a wide range of potential applications, including their use as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.airasayanjournal.co.in The specific nature and position of the substituents on the aromatic ring can significantly alter the compound's physical and chemical properties, influencing its potential use as a lead compound in drug development or as a crucial intermediate in the synthesis of more complex molecules. ontosight.airesearchgate.net The study of these derivatives is a dynamic field, with ongoing efforts to synthesize new variations and explore their therapeutic potential against various diseases. nih.govnih.gov

Significance of Functional Group Orientations in Aromatic Systems

The arrangement of functional groups on an aromatic ring, known as orientation, is critical in determining the molecule's reactivity and properties. unacademy.comquora.com In this compound, the specific placement of the chloro, hydroxyl, methoxy (B1213986), and carboxyl groups dictates the electronic distribution within the benzene ring. This, in turn, influences how the molecule interacts with other chemical entities.

Substituents are broadly classified as either activating or deactivating groups, which affects the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. masterorganicchemistry.com Activating groups donate electron density to the ring, making it more reactive, and typically direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org Conversely, deactivating groups withdraw electron density, slowing the reaction rate. masterorganicchemistry.com

In the case of this compound:

Hydroxyl (-OH) and Methoxy (-OCH3) groups: These are strong activating groups due to the resonance effect, where their lone pairs of electrons can be donated to the aromatic ring. masterorganicchemistry.comlibretexts.org They are ortho-, para-directors.

Chloro (-Cl) group: Halogens are an interesting case; they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair through resonance. slideshare.net

Carboxylic acid (-COOH) group: This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects, and is a meta-director. unacademy.com

The interplay of these competing electronic effects, along with steric hindrance between adjacent groups, creates a unique chemical profile for the molecule, influencing its stability, acidity, and potential reaction pathways. unacademy.com The specific orientation of these functional groups is therefore fundamental to its identity and potential utility.

Overview of Current Research Gaps Pertaining to this compound

Despite the broad scientific interest in substituted benzoic acids, a survey of publicly available literature indicates that this compound has not been the subject of extensive, dedicated research. While its basic chemical and physical properties are documented in various chemical databases and supplier catalogs, in-depth studies regarding its synthesis, crystal structure, spectroscopic characterization, and potential biological activities appear to be limited. chemsrc.com

The primary research gaps include:

Optimized Synthesis: While general methods for synthesizing substituted benzoic acids exist, specific, high-yield synthetic routes tailored to this particular arrangement of functional groups are not widely reported. A practical synthesis for a similarly structured compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been developed, suggesting that targeted synthetic research is feasible. researchgate.net

Structural Analysis: Detailed crystallographic data, which would provide definitive insights into its solid-state conformation and intermolecular interactions, is not readily available in open literature. Such studies are common for other benzoic acid derivatives. rsc.org

Biological Screening: There is a lack of published reports on the screening of this compound for specific pharmacological activities. Given the diverse bioactivities of its chemical relatives, investigating its potential as an antimicrobial, enzyme inhibitor, or other therapeutic agent represents a significant area for future research.

Physicochemical Characterization: Comprehensive studies on properties such as its pKa value, solubility in various solvents, and detailed spectroscopic analysis (e.g., 1H NMR, 13C NMR, IR, Mass Spectrometry) are not consolidated in the scientific literature, although some spectral data exists for isomeric compounds. nist.govchemicalbook.com

These gaps present opportunities for further investigation to fully characterize the compound and explore its potential applications in fields like medicinal chemistry, agrochemicals, or materials science, where it is suggested to have potential as an intermediate. myskinrecipes.com

Chemical and Physical Properties

The fundamental properties of this compound are cataloged by various chemical data providers.

Table 1: Compound Identifiers and Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1245532-48-2 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Canonical SMILES | COC1=CC(=C(C(=C1)C(=O)O)O)Cl |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | Powder | sigmaaldrich.com |

| Melting Point | 172-176 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTABOFPXDOTMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245532-48-2 | |

| Record name | 3-chloro-2-hydroxy-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Chloro 2 Hydroxy 5 Methoxybenzoic Acid

Established Precursor Pathways and Their Adaptability

The construction of the 3-Chloro-2-hydroxy-5-methoxybenzoic acid molecule can be approached from various starting materials through the sequential introduction of its chloro, hydroxyl, methoxy (B1213986), and carboxyl functional groups. The adaptability of established precursor pathways is key to devising an efficient synthesis.

Approaches Involving Halogenation of Hydroxybenzoic Acids

A primary route to this compound involves the direct halogenation of a suitably substituted hydroxybenzoic acid precursor. For instance, the chlorination of 2-hydroxy-5-methoxybenzoic acid would be a direct approach. The hydroxyl and methoxy groups are ortho-, para-directing activators for electrophilic aromatic substitution. In 2-hydroxy-5-methoxybenzoic acid, the positions ortho and para to the powerful activating hydroxyl group are at C3, C5, and C1. The position para to the hydroxyl group (C5) is already occupied by the methoxy group. The position ortho to the hydroxyl group and meta to the methoxy group (C3) would be a likely site for chlorination.

The chlorination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives has been studied, providing insights into the halogenation of similar structures. acs.orguni.eduuni.eduacs.org These studies indicate that direct chlorination of such activated rings is feasible. For example, the chlorination of 3-hydroxybenzoic acid with chlorine gas in methanol (B129727) at low temperatures has been reported to produce 2-chloro-3-hydroxybenzoic acid, demonstrating the feasibility of chlorinating a hydroxybenzoic acid. prepchem.com Similarly, 5-chloro-2-hydroxybenzoic acid can be synthesized from salicylic (B10762653) acid using N-chlorosuccinimide. chemicalbook.com These examples suggest that a similar approach could be adapted for the synthesis of this compound from 2-hydroxy-5-methoxybenzoic acid.

Table 1: Representative Halogenation Reactions of Hydroxybenzoic Acid Derivatives

| Starting Material | Chlorinating Agent | Product | Reference |

| 3-Hydroxybenzoic Acid | Cl₂ | 2-Chloro-3-hydroxybenzoic Acid | prepchem.com |

| Salicylic Acid | N-Chlorosuccinimide | 5-Chloro-2-hydroxybenzoic Acid | chemicalbook.com |

| p-Aminosalicylic Acid | N-Chlorosuccinimide | 4-Amino-5-chloro-2-methoxybenzoic acid (after methylation) | google.com |

This table is for illustrative purposes and shows examples of chlorination on related compounds.

Strategies for Introducing Methoxy Groups onto Aromatic Cores

The introduction of a methoxy group is another key transformation in the synthesis of this compound. This is typically achieved through the methylation of a corresponding hydroxyl group. A plausible precursor for this step would be 3-chloro-2,5-dihydroxybenzoic acid. The selective methylation of the hydroxyl group at the 5-position would be required. This selectivity can often be controlled by factors such as the choice of methylating agent, base, and reaction conditions.

The synthesis of 2-chloro-5-methoxybenzoic acid often involves the methylation of a hydroxyl group as a key step. ontosight.ai For instance, the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid starts from p-aminosalicylic acid, which undergoes methylation with dimethyl sulfate. google.com Similarly, the synthesis of 3-methoxy benzoic acid from 3-hydroxybenzoic acid involves an initial esterification followed by etherification with an alkyl halide. rasayanjournal.co.in These established procedures for methoxylation of substituted benzoic acids can be adapted for the synthesis of the target molecule.

Carboxylation Reactions in Benzoic Acid Synthesis

The introduction of the carboxylic acid group onto the aromatic ring is a fundamental step in benzoic acid synthesis. The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols. quora.comwikipedia.orgscienceinfo.combyjus.comcambridge.org This reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat. For the synthesis of this compound, a potential precursor for this reaction would be 2-chloro-4-methoxyphenol.

The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide. byjus.com The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) can be influenced by the reaction conditions and the nature of the counter-ion. In the case of 2-chloro-4-methoxyphenol, the position ortho to the hydroxyl group (C3) is a potential site for carboxylation, which would lead to the desired product.

Novel Synthetic Route Development and Mechanistic Investigations

The development of novel and optimized synthetic routes for this compound focuses on improving efficiency, yield, and purity. This involves a detailed investigation of the reaction mechanisms to control regioselectivity and minimize side products.

Evaluation of Regioselectivity in Chlorination and Methylation

The regioselectivity of the chlorination and methylation steps is critical for the successful synthesis of this compound. In the chlorination of 2-hydroxy-5-methoxybenzoic acid, the directing effects of the hydroxyl and methoxy groups must be considered. The hydroxyl group is a stronger activating group than the methoxy group and will primarily direct the incoming electrophile. The position ortho to the hydroxyl group (C3) is sterically less hindered than the position ortho to the methoxy group (C6), making C3 the more likely site of chlorination.

Similarly, in the methylation of a dihydroxybenzoic acid precursor, the relative acidity and steric environment of the two hydroxyl groups will influence the regioselectivity of the reaction. Selective protection and deprotection strategies might be necessary to achieve the desired methylation at the 5-position. The influence of substituents on the regioselectivity of reactions on benzoic acids has been a subject of study. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic variation of parameters such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For the chlorination step, controlling the temperature is crucial to prevent over-chlorination and the formation of undesired isomers. The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) can also significantly impact the outcome of the reaction.

In the methylation step, the choice of base and methylating agent is important. For instance, using a bulky base might favor methylation at a less sterically hindered hydroxyl group.

For the carboxylation via the Kolbe-Schmitt reaction, the pressure of carbon dioxide and the reaction temperature are key parameters that need to be optimized to achieve a good yield of the desired carboxylic acid.

Table 2: Potential Reaction Parameters for Optimization

| Reaction Step | Parameter to Optimize | Potential Range/Options | Desired Outcome |

| Chlorination | Temperature | -20°C to 50°C | High regioselectivity for the 3-position |

| Solvent | Dichloromethane, Acetic Acid, Methanol | Good solubility of reactants, minimal side reactions | |

| Chlorinating Agent | Cl₂, SO₂Cl₂, NCS | High yield, ease of handling | |

| Methylation | Base | K₂CO₃, NaH, t-BuOK | Selective methylation at the 5-OH group |

| Methylating Agent | Dimethyl sulfate, Methyl iodide | High yield, minimal side products | |

| Temperature | 0°C to reflux | Complete reaction, minimal decomposition | |

| Carboxylation | CO₂ Pressure | 50 to 150 atm | High conversion to the carboxylic acid |

| Temperature | 120°C to 180°C | Optimal reaction rate and yield | |

| Solvent | (Typically solvent-free) | Efficient reaction |

This table presents a hypothetical set of parameters for the optimization of the synthesis of this compound based on general principles of organic synthesis.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance process safety and efficiency. For the synthesis of this compound, several green chemistry approaches can be hypothetically applied to the plausible synthetic routes.

One of the primary considerations is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. Replacing them with more benign alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents could significantly improve the green profile of the synthesis. For instance, in a potential carboxylation route, exploring the use of water as a solvent, perhaps under high temperature and pressure, would be a key area of investigation.

The choice of reagents and catalysts also plays a crucial role. In a chlorination approach, moving away from hazardous chlorinating agents towards more manageable and less toxic alternatives is desirable. The use of catalytic systems, particularly those involving earth-abundant and non-toxic metals, can reduce waste and improve atom economy. For example, the development of a highly selective, recyclable catalyst for the direct chlorination of 2-hydroxy-5-methoxybenzoic acid would be a significant advancement.

Waste reduction is another core principle of green chemistry. This can be achieved through process optimization to maximize yield and minimize byproduct formation. The development of continuous flow processes, as opposed to traditional batch manufacturing, can offer better control over reaction parameters, leading to higher efficiency and reduced waste streams. Furthermore, implementing strategies for the recovery and reuse of solvents and catalysts would contribute to a more sustainable manufacturing process.

The following table summarizes potential green chemistry modifications for the synthesis of this compound:

| Green Chemistry Principle | Proposed Modification | Potential Benefit |

| Safer Solvents | Replacement of traditional organic solvents with water, supercritical CO2, or bio-solvents. | Reduced environmental impact and improved worker safety. |

| Atom Economy | Optimization of reaction conditions to maximize the incorporation of starting materials into the final product. | Minimized waste generation. |

| Use of Catalysis | Development of selective and recyclable catalysts for chlorination or carboxylation reactions. | Increased efficiency, reduced reagent usage, and easier purification. |

| Waste Prevention | Implementation of continuous flow synthesis and in-process monitoring to minimize byproduct formation. | Reduced waste treatment costs and environmental footprint. |

| Energy Efficiency | Exploration of microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy consumption. | Lower production costs and reduced carbon footprint. |

Large-Scale Preparative Considerations and Process Chemistry

Translating a laboratory-scale synthesis to an industrial setting presents a unique set of challenges and considerations. The large-scale preparation of this compound would require a focus on process chemistry to ensure efficiency, safety, scalability, and cost-effectiveness.

Development of Efficient Industrial Synthesis Protocols

For a route involving the chlorination of 2-hydroxy-5-methoxybenzoic acid, precise control of reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent would be critical to ensure the desired regioselectivity and to minimize the formation of di-chlorinated or other isomeric byproducts. On a large scale, heat management becomes a significant factor, and the use of appropriate reactor technology to ensure uniform mixing and temperature distribution is essential.

In a carboxylation approach, such as the Kolbe-Schmitt reaction of 2-chloro-4-methoxyphenol, the high pressures and temperatures typically required would necessitate specialized high-pressure reactors. The handling of carbon dioxide and the efficient separation of the product from the reaction mixture would be key process considerations.

Process optimization would involve a systematic study of various parameters to maximize yield and throughput while minimizing costs. This could involve statistical methods like Design of Experiments (DoE) to identify the optimal combination of reaction conditions. The development of a robust and reproducible process is the ultimate goal for industrial production.

Impurity Profiling and Mitigation Strategies

Impurity profiling is a critical aspect of pharmaceutical and fine chemical manufacturing to ensure the quality, safety, and efficacy of the final product. For this compound, a comprehensive impurity profile would need to be established, identifying and quantifying all potential impurities.

Potential sources of impurities include:

Starting Materials: Impurities present in the initial reactants, such as isomers or related compounds, can be carried through the synthesis and contaminate the final product.

Side Reactions: In the chlorination route, potential impurities could include isomers (e.g., 5-chloro-2-hydroxy-3-methoxybenzoic acid) or di-chlorinated products. In the carboxylation route, incomplete reaction could leave unreacted 2-chloro-4-methoxyphenol, and side reactions could lead to the formation of other carboxylated products.

Reagents and Solvents: Residual solvents and byproducts from reagents used in the synthesis can also be present as impurities.

Degradation Products: The final compound may degrade under certain storage or processing conditions, leading to the formation of new impurities.

Mitigation strategies for these impurities would involve a multi-pronged approach. The use of high-purity starting materials is a fundamental requirement. The optimization of reaction conditions to minimize side reactions is also crucial.

Effective purification techniques are essential for removing any impurities that are formed. Techniques such as recrystallization, chromatography (on a preparative scale), and distillation (if applicable to intermediates) would be employed. The choice of purification method would depend on the physical and chemical properties of the desired compound and its impurities.

The following table outlines potential impurities and corresponding mitigation strategies:

| Potential Impurity | Possible Origin | Mitigation Strategy |

| Isomeric Byproducts | Side reactions during chlorination or carboxylation. | Optimization of reaction conditions (temperature, catalyst, solvent) to favor the desired isomer. Purification by recrystallization or chromatography. |

| Di-chlorinated Byproducts | Over-chlorination of the aromatic ring. | Precise control of chlorinating agent stoichiometry. |

| Unreacted Starting Materials | Incomplete reaction. | Driving the reaction to completion through optimized conditions or using a slight excess of one reactant. Efficient purification to remove unreacted starting materials. |

| Residual Solvents | Trapped solvent in the final product. | Effective drying of the product under vacuum and at an appropriate temperature. |

A thorough understanding of the synthetic process and potential impurities is essential for the development of a robust and reliable manufacturing process for this compound, ensuring a high-quality product suitable for its intended applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

Proton (¹H NMR) Analysis for Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of 3-Chloro-2-hydroxy-5-methoxybenzoic acid, distinct signals corresponding to the aromatic protons, the hydroxyl proton, the carboxylic acid proton, and the methoxy (B1213986) protons are expected. The aromatic region would likely display two doublets, a characteristic pattern for a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. The methoxy group protons would present as a sharp singlet, typically in the aliphatic region of the spectrum.

¹H NMR Spectral Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.20 - 7.40 | d | ~2.5 |

| H-6 | 6.90 - 7.10 | d | ~2.5 |

| OCH₃ | 3.80 - 3.90 | s | - |

| OH | 5.0 - 6.0 (broad) | s | - |

| COOH | 10.0 - 12.0 (broad) | s | - |

Carbon-13 (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The spectrum is expected to show signals for the six aromatic carbons, the carboxylic carbon, and the methoxy carbon. The positions of these signals are influenced by the electronegativity of the attached substituents (chlorine, hydroxyl, and methoxy groups).

¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-5 | 150 - 160 |

| C-2 | 145 - 155 |

| C-3 | 120 - 130 |

| C-1 | 115 - 125 |

| C-4 | 110 - 120 |

| C-6 | 100 - 110 |

| OCH₃ | 55 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the signals of the two aromatic protons (H-4 and H-6) would be expected, confirming their ortho-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C-4 and C-6) and the methoxy carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often superimposed on the aromatic C-H stretching bands. A strong, sharp absorption around 1650-1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The phenolic O-H stretch would likely appear as a broad band around 3200-3600 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic FT-IR Absorption Bands (Predicted)

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carboxylic Acid C=O | Stretch | 1650 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O tend to have strong IR absorptions, non-polar or symmetric vibrations often give rise to strong Raman signals. In the FT-Raman spectrum of this compound, the aromatic ring vibrations would be particularly prominent. The symmetric stretching of the benzene ring would be expected to produce a strong band. The C-Cl stretch may also be observable.

Characteristic FT-Raman Shifts (Predicted)

| Functional Group/Vibration | Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS provides an experimental exact mass that can be compared to a theoretically calculated value. docbrown.info

For this compound, with the molecular formula C₈H₇ClO₃, the theoretical monoisotopic mass is calculated to be 186.00837 Da. Experimental determination via HRMS would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby unambiguously confirming the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Theoretical Monoisotopic Mass | 186.00837 Da |

| Expected HRMS Tolerance | < 5 ppm |

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is employed to investigate the structural details of this compound by analyzing its fragmentation pattern. researchgate.netncsu.edu In a typical experiment, the parent ion (or precursor ion), often the deprotonated molecule [M-H]⁻ in negative ion mode, is isolated and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally significant fragment ions (or product ions).

Based on the fragmentation patterns of similar substituted benzoic acids, a predictable pathway can be proposed for the title compound. docbrown.inforesearchgate.netlibretexts.org The most characteristic fragmentation for benzoic acids in negative ion mode is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. libretexts.org Further fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. Analyzing these specific losses allows for the confirmation of the presence and arrangement of functional groups on the aromatic ring.

The table below outlines the expected major fragments for this compound in a negative ion LC/MS-MS experiment.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 185.00 | --- | 185.00 | [M-H]⁻ |

| 185.00 | CO₂ (44.00 Da) | 141.00 | Deprotonated 3-chloro-5-methoxyphenol |

| 185.00 | •CH₃ (15.03 Da) | 169.97 | Deprotonated 3-chloro-2-hydroxy-formylbenzoic acid anion radical |

| 141.00 | •CH₃ (15.03 Da) | 125.97 | Deprotonated 3-chlorophenol (B135607) anion radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are characterized using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV or visible light by the molecule corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu

The primary chromophore—the part of the molecule responsible for this absorption—is the substituted benzene ring. vscht.cz The electronic transitions are typically π → π* in nature, involving the π-electrons of the aromatic system. The spectrum of substituted benzoic acids generally displays two main absorption bands, often referred to as the B-band (benzenoid) and C-band. rsc.orgrsc.org The substituents on the ring (chloro, hydroxyl, and methoxy groups) act as auxochromes, which modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption maxima. vscht.cz These auxochromes, particularly the hydroxyl and methoxy groups with their non-bonding electrons, can also introduce n → π* transitions, though these are often weaker and may be obscured by the more intense π → π* bands. rsc.org

| Transition Type | Wavelength Region (nm) | Description |

| π → π | 200 - 280 | High-intensity absorptions corresponding to electronic transitions within the aromatic π-system. Responsible for the B- and C-bands. rsc.org |

| n → π | 280 - 350 | Lower-intensity absorptions involving non-bonding electrons on oxygen atoms. May be observed as a shoulder on the main π → π* bands. |

The position and intensity of the UV-Vis absorption bands of this compound are influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the molecule's ground and excited electronic states. youtube.com

The π → π* transitions characteristic of aromatic compounds typically exhibit a bathochromic shift (a shift to longer wavelengths, or "red shift") as the solvent polarity increases. researchgate.net This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

Conversely, n → π* transitions tend to show a hypsochromic shift (a shift to shorter wavelengths, or "blue shift") with increasing solvent polarity. This occurs because the non-bonding electrons in the ground state can interact with polar, protic solvents (e.g., via hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. youtube.com Observing these shifts by recording spectra in a series of solvents with varying polarity (e.g., hexane, ethanol, water) can provide valuable information about the nature of the electronic transitions. rsc.orgrsc.org

| Solvent Type | Expected Shift for π → π | Expected Shift for n → π | Rationale |

| Non-polar (e.g., Hexane) | Reference | Reference | Minimal solute-solvent interaction. |

| Polar Aprotic (e.g., DMSO) | Bathochromic (Red Shift) | Small Shift | Stabilization of the more polar excited state. |

| Polar Protic (e.g., Ethanol) | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) | Stabilization of the excited state (π→π) and stabilization of the ground state via H-bonding (n→π). |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-Chloro-2-hydroxy-5-methoxybenzoic acid, DFT calculations are essential for determining its most stable three-dimensional arrangement (optimized geometry) and understanding the distribution and energy of its electrons.

The electronic structure analysis involves the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aromatic acids, these frontier orbitals are typically π-orbitals delocalized over the benzene (B151609) ring. The presence of the chlorine, hydroxyl, and methoxy (B1213986) groups would modulate the energy levels and spatial distribution of these orbitals, thereby influencing the molecule's electronic properties and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzoic Acid (based on related compounds) Note: This data is hypothetical and based on typical values for similar structures calculated by DFT methods, as specific data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C-OH | ~1.36 Å | |

| C-OCH₃ | ~1.37 Å | |

| C=O | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-C-OH | ~121° | |

| O=C-O | ~123° |

The accuracy of quantum chemical calculations is highly dependent on the chosen computational methodology and basis set.

Computational Methodologies: The most common and effective methodology for molecules of this type is Density Functional Theory (DFT), particularly using hybrid functionals. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used due to its balance of computational cost and accuracy for organic molecules. inpressco.com It provides excellent descriptions of molecular geometries and electronic properties. inpressco.com

Basis Set Selection: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial for obtaining reliable results.

Pople-style basis sets: These are commonly used, with notations like 6-31G(d,p) or 6-311++G(d,p). The "6-311G" part indicates a triple-zeta quality, meaning three basis functions are used for each valence atomic orbital, providing flexibility. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary to describe chemical bonds accurately. The "++" indicates the inclusion of diffuse functions, which are important for describing anions and weak interactions. researchgate.netresearchgate.net For studying hydrogen bonding and the electronic properties of substituted benzoic acids, a basis set like 6-311++G(d,p) is often recommended. researchgate.net

Ahlrichs basis sets: The def2 family of basis sets (e.g., def2-SVP, def2-TZVP) is another reliable choice for DFT calculations and is available for most elements. chemrxiv.org

Dunning's correlation-consistent basis sets: Sets like cc-pVDZ or aug-cc-pVTZ are designed for systematically converging towards the complete basis set limit, but are more computationally expensive.

For this compound, a combination like B3LYP/6-311++G(d,p) would be a suitable level of theory to accurately model its geometry, intramolecular hydrogen bonding, and electronic properties.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, the primary sources of conformational flexibility are the rotation around the C-COOH, C-OH, and C-OCH₃ single bonds.

The most significant conformational feature is the orientation of the carboxylic acid group relative to the benzene ring and the adjacent hydroxyl group.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group (at C2) and the carbonyl oxygen of the carboxylic acid group (at C1). This interaction would create a stable six-membered ring, significantly restricting the rotation of both groups and favoring a planar arrangement.

Carboxylic Acid Dimerization: In the absence of other interacting species, benzoic acids often form stable hydrogen-bonded dimers in the solid state and in nonpolar solvents. Computational studies can predict the stability of such dimers.

Methoxy Group Orientation: The methyl group of the methoxy substituent can rotate. Calculations would typically find the lowest energy conformation to be where the methyl group is oriented to minimize steric hindrance with adjacent atoms.

Computational methods can predict the relative energies of different conformers. By performing a potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, the global minimum energy conformer and other low-energy isomers can be identified. Their relative populations at a given temperature can then be estimated using Boltzmann statistics. For this molecule, the conformer stabilized by the intramolecular hydrogen bond is overwhelmingly predicted to be the most stable.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.

The MEP map uses a color scale to denote different potential regions.

Red: Indicates regions of most negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are favorable for nucleophilic attack.

Green/Yellow: Represent areas of intermediate or near-zero potential.

For this compound, the MEP surface would show distinct regions of varying potential. The most negative potential (red) is expected to be localized on the oxygen atoms of the carboxylic acid and hydroxyl groups, due to the high electronegativity and lone pairs of electrons on these atoms. The region around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydroxyl hydrogen would exhibit a strong positive potential (blue), highlighting their electrophilic character. The aromatic ring itself would show a distribution of potential influenced by the substituents.

Table 2: Predicted Electrostatic Potential Regions on this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative | Red |

| Hydroxyl Oxygen (-OH) | Negative | Red/Orange |

| Carboxylic Acid Hydrogen (-COOH) | Strongly Positive | Blue |

| Aromatic Ring | Intermediate, with variations | Green/Yellow |

The MEP map is a powerful predictor of chemical reactivity.

Electrophilic Attack: The red regions, particularly the carbonyl oxygen, are the most likely sites for attack by electrophiles (e.g., protonation).

Nucleophilic Attack: The blue regions, representing the most electron-deficient areas, are susceptible to attack by nucleophiles. The most positive potential is anticipated around the carboxylic acid proton, which is consistent with its acidic nature.

Hydrogen Bonding: The MEP surface clearly visualizes the sites for hydrogen bond donation (positive regions, like the -OH and -COOH protons) and hydrogen bond acceptance (negative regions, like the oxygen atoms). This confirms the high propensity for the molecule to engage in the strong intramolecular and intermolecular hydrogen bonds discussed previously.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, a computational analysis would characterize the spatial distribution and energy levels of these orbitals. It would be expected that the HOMO is primarily located on the benzene ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich centers. The LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, indicating the sites susceptible to nucleophilic attack.

Specific energy values for HOMO, LUMO, and the energy gap for this compound are not available in the reviewed literature.

The energies and shapes of the frontier orbitals provide critical insights into the molecule's reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates electron transfer to other molecules or within the molecule itself.

An FMO analysis of this compound would help in predicting its behavior in chemical reactions. For instance, the locations of the HOMO and LUMO would indicate the preferred sites for electrophilic and nucleophilic attacks, respectively. This information is crucial for understanding its potential reaction mechanisms and designing new synthetic pathways.

Detailed quantitative data regarding electron transfer and reactivity parameters derived from FMO analysis for this specific compound could not be located.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of lone pairs, core pairs, and bonds.

NBO analysis can quantify the extent of intramolecular charge transfer (ICT) and hyperconjugative interactions. These interactions, which involve the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs, are crucial for molecular stability.

Specific E(2) values for intramolecular charge transfer and hyperconjugative interactions within this compound are not present in the available literature.

The aromatic ring of this compound is a key feature, and NBO analysis can shed light on the electron delocalization within this system. The analysis would reveal the nature of the π-bonding and how the substituents (chloro, hydroxyl, methoxy, and carboxylic acid) influence the π-electron density distribution. This delocalization is a major contributor to the molecule's stability and its characteristic chemical properties.

By examining the occupancies of the π and π* orbitals of the benzene ring, one could assess the degree of aromaticity and the electronic influence of the various functional groups. However, specific NBO data detailing these delocalization effects for the title compound is not available.

Thermodynamic Property Calculations

Computational chemistry allows for the calculation of various thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using methods like Density Functional Theory (DFT).

For this compound, these calculated thermodynamic parameters would provide valuable information about its stability and the feasibility of its formation. For example, a negative enthalpy of formation would indicate that the compound is stable relative to its constituent elements. The Gibbs free energy of formation would determine the spontaneity of its formation under standard conditions.

A search of the scientific literature did not yield any published calculated thermodynamic properties for this compound.

Estimation of Heat Capacity, Entropy, and Enthalpy

Detailed research findings and data tables regarding the heat capacity, entropy, and enthalpy of this compound are not available in the reviewed literature. Computational chemistry provides a theoretical framework for estimating these fundamental thermodynamic properties. Techniques such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to predict molecular geometries, vibrational frequencies, and electronic energies. From these fundamental calculations, thermodynamic parameters can be derived using statistical mechanics.

Heat Capacity (Cp)

The heat capacity of a molecule is a measure of the amount of heat energy required to raise its temperature by a specific amount. In computational models, the total heat capacity is determined by summing the contributions from translational, rotational, vibrational, and electronic motions. For a non-linear molecule in the gas phase, the translational and rotational contributions are constant at a given temperature, while the vibrational contribution is dependent on the calculated vibrational frequencies and increases with temperature.

Entropy (S)

Entropy is a measure of the disorder or randomness of a system. Similar to heat capacity, the total entropy is calculated from the sum of translational, rotational, vibrational, and electronic contributions. The translational and rotational entropies are dependent on the molecular mass and the moments of inertia, respectively. The vibrational entropy is calculated from the vibrational partition function, which is derived from the computed vibrational frequencies.

Enthalpy (H)

Enthalpy is a measure of the total energy of a thermodynamic system. It includes the internal energy, which is the energy required to create the system, and the amount of energy required to make room for it by displacing its environment. Computationally, the enthalpy is determined by adding the zero-point vibrational energy (ZPVE), the thermal correction to the internal energy, and the work term (RT for an ideal gas) to the total electronic energy.

While specific values for this compound are not published, the following tables illustrate the typical format for presenting such data, based on computational studies of similar substituted benzoic acids. The values presented are hypothetical and for illustrative purposes only.

| Property | Symbol | Value | Units |

|---|---|---|---|

| Heat Capacity | Cp | - | J mol-1 K-1 |

| Entropy | S | - | J mol-1 K-1 |

| Enthalpy | H | - | kJ mol-1 |

| Contribution | Value | Units |

|---|---|---|

| Zero-point vibrational energy (ZPVE) | - | kJ mol-1 |

| Thermal correction to Internal Energy | - | kJ mol-1 |

| Total Electronic Energy | - | Hartree |

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Biological Activity

In Vitro Investigation of Cellular and Biochemical Effects: A Call for Research

Detailed in vitro studies are fundamental to characterizing the biological profile of a novel compound. Such investigations typically encompass a range of assays to determine a substance's effects on cellular functions and biochemical pathways. However, for 3-Chloro-2-hydroxy-5-methoxybenzoic acid, publicly accessible data on these critical aspects are currently unavailable. The following sections outline the standard areas of investigation that would be necessary to elucidate the compound's biological activity.

Modulatory Effects on Enzyme Systems and Biological Pathways

Research has yet to be published detailing the modulatory effects of this compound on specific enzyme systems or broader biological pathways. Structure-activity relationship studies of other phenolic compounds suggest that the nature and position of substituents on the benzene (B151609) ring play a crucial role in their interaction with enzymes. For instance, hydroxyl and methoxy (B1213986) groups can influence the binding affinity and inhibitory potential of a molecule. However, without experimental data, any predictions regarding the enzymatic modulation by this compound would be purely speculative.

Interactions with Specific Molecular Targets

There is currently no information available regarding the specific molecular targets with which this compound may interact. Identifying these targets is a critical step in understanding a compound's mechanism of action. Techniques such as affinity chromatography, proteomics, and molecular docking are typically employed to uncover these interactions.

Antioxidant Activity and Oxidative Stress Modulation

While many phenolic acids are known for their antioxidant properties, the specific antioxidant capacity of this compound has not been reported. The presence of a hydroxyl group on the aromatic ring suggests a potential for radical scavenging activity. However, the influence of the chloro and methoxy substituents on this activity is unknown. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, would be required to quantify its antioxidant potential and its ability to modulate oxidative stress in cellular models.

Anti-inflammatory Response Mechanisms

The potential anti-inflammatory effects of this compound have not been investigated. Studies on related compounds often examine the inhibition of key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and the production of pro-inflammatory cytokines like TNF-α and interleukins in cell-based assays. The molecular mechanisms underlying any potential anti-inflammatory activity, such as the modulation of signaling pathways like NF-κB, remain to be explored.

Cellular Proliferation and Apoptosis Induction in Cell Lines

The impact of this compound on cellular proliferation and its potential to induce apoptosis in various cell lines is an area that requires investigation. Cytotoxicity assays, such as the MTT or LDH assays, are fundamental to determining a compound's effect on cell viability. Further studies employing techniques like flow cytometry and western blotting would be necessary to elucidate its effects on the cell cycle and apoptotic pathways.

Mechanistic Elucidation of Biological Actions

A thorough understanding of a compound's biological actions necessitates a detailed elucidation of its underlying mechanisms. This involves integrating data from various in vitro studies to build a comprehensive picture of how the compound interacts with cellular components to elicit a biological response. Given the absence of foundational data on the cellular and biochemical effects of this compound, any discussion on its mechanistic actions would be premature. Future research is essential to populate these knowledge gaps and to determine if this compound holds any promise for therapeutic development.

Ligand-Receptor Binding Interactions

The binding of benzoic acid derivatives to receptors is typically governed by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. The carboxylate group of this compound is likely to form ionic interactions or hydrogen bonds with receptor residues, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. The chlorine and methoxy substituents would further modulate these interactions.

Investigation of Signal Transduction Pathways

There is a lack of specific research investigating the effects of this compound on signal transduction pathways. However, related compounds have been shown to influence cellular signaling. For example, some hydroxybenzoic acid derivatives have been reported to exhibit antioxidant and anti-inflammatory effects, which are often mediated through the modulation of signaling pathways such as the NF-κB and MAPK pathways. Without direct experimental evidence, the impact of this compound on these or other pathways remains speculative.

Comparative Analysis with Structurally Related Bioactive Benzoic Acid Derivatives

A comparative analysis with structurally related compounds can offer insights into the potential bioactivity of this compound.

| Compound Name | Structural Differences from Target Compound | Known Biological Activities |

| This compound | - | Data not available |

| 4-Amino-5-chloro-2-methoxybenzoic acid | Amino group at position 4 instead of hydroxyl at 2 and methoxy at 5. | 5-HT4 receptor agonism/antagonism. jchr.org |

| p-Hydroxybenzoic acid | Lacks chloro and methoxy groups. | Antimicrobial, antioxidant, anti-inflammatory. researchgate.netfasyin.com |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Lacks chloro group; different substitution pattern. | Antiviral, anti-inflammatory, antioxidant. |

This comparison highlights how variations in the substitution pattern on the benzoic acid scaffold can lead to diverse biological activities. The unique combination of chloro, hydroxy, and methoxy groups at positions 3, 2, and 5 respectively in the target compound suggests that it may possess a distinct biological profile.

Theoretical Molecular Docking Studies

Specific theoretical molecular docking studies for this compound against particular biological targets are not reported in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For example, docking studies on other benzoic acid derivatives have demonstrated their ability to bind to the active sites of various enzymes. The specific interactions and binding affinities are highly dependent on the topology and chemical environment of the binding pocket.

Identification of Key Interacting Residues

The identification of key interacting residues would be a direct outcome of a molecular docking study. These are the amino acids in the binding site of a biological macromolecule that form significant interactions with the ligand, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. Without a specific target and docking simulation for this compound, a list of key interacting residues cannot be provided.

Synthesis and Characterization of Derivatives and Analogs of 3 Chloro 2 Hydroxy 5 Methoxybenzoic Acid

Design Principles for Structural Modification

The design of new derivatives is centered on predictable chemical reactions involving the molecule's functional groups. These modifications can systematically alter the electronic and steric properties of the parent compound.

The carboxylic acid group is a prime site for modification through esterification and amidation.

Esterification: This process converts the carboxylic acid into an ester. A common method is Fischer esterification, which involves reacting the benzoic acid derivative with an alcohol in the presence of an acid catalyst. Another approach is to react the acid with an alkyl halide. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity and bioavailability. For instance, the esterification of various hydroxybenzoic acids can be achieved by reacting them with a halocarbon in the presence of a nonquaternizable tertiary amine. google.com A general scheme for esterification is shown below:

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O (Acid Catalyst)

Amidation: This reaction converts the carboxylic acid into an amide. This typically involves a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂), which is then reacted with a primary or secondary amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct formation of an amide bond between the carboxylic acid and an amine, a method noted for its good yields. rasayanjournal.co.in

Reaction: R-COOH + SOCl₂ → R-COCl

Followed by: R-COCl + R'₂NH → R-CONR'₂ + HCl

These reactions allow for the introduction of a wide variety of alkyl, aryl, or heterocyclic groups, significantly diversifying the molecular structure.

The chlorine atom at the 3-position can be replaced with other halogens (Fluorine, Bromine, Iodine) to study the effect of halogen size and electronegativity on the molecule's properties. The synthesis of related halogenated benzoic acids often involves multi-step processes starting from different precursors. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain drugs, is achieved from 2,4-difluoro-3-chlorobenzoic acid through steps including nitration, esterification, reduction, and diazotization. semanticscholar.orgresearchgate.net While direct substitution of the chlorine on this specific ring is challenging, analogous structures can be built from precursors already containing the desired halogen. For example, chlorination of 2-methoxybenzoic acid can be achieved using gaseous chlorine. google.com

The phenolic hydroxyl and the methoxy (B1213986) groups offer further opportunities for structural variation.

Hydroxyl Group Modification: The 2-hydroxy group can undergo O-alkylation to form ethers or O-acylation to form esters.

O-Alkylation (Etherification): Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃) yields an ether. This modification removes the acidic phenolic proton.

O-Acylation (Esterification): Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base produces an ester.

Methoxy Group Modification: The 5-methoxy group can be cleaved to yield a free hydroxyl group (demethylation). This is typically achieved using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), converting the methoxy ether back into a phenol (B47542). This creates a dihydroxybenzoic acid derivative.

Comparative Analysis of Derivative Properties

Modifying the structure of 3-Chloro-2-hydroxy-5-methoxybenzoic acid leads to predictable changes in its electronic, steric, and spectroscopic properties.

Each functional group on the benzene (B151609) ring influences the molecule's electron density and spatial arrangement. The electronic effect of a substituent is a combination of its inductive effect (through sigma bonds) and resonance effect (through the pi system).

-COOH (Carboxylic Acid): Strongly electron-withdrawing through both induction and resonance.

-OH (Hydroxyl): Electron-withdrawing by induction but strongly electron-donating by resonance.

-OCH₃ (Methoxy): Similar to hydroxyl, it is electron-withdrawing by induction and strongly electron-donating by resonance.

-Cl (Chloro): Strongly electron-withdrawing by induction and weakly electron-donating by resonance.

Steric effects relate to the size of the functional groups. The ortho-positioning of the -Cl and -OH groups to the carboxylic acid creates significant steric hindrance around the carboxyl group, which can influence its reactivity. Esterification or amidation with bulky groups further increases this steric bulk.

The following table summarizes the primary effects of various substituents.

| Substituent Group | Inductive Effect | Resonance Effect | Dominant Electronic Effect | Relative Steric Bulk |

| -COOH | Electron-withdrawing | Electron-withdrawing | Withdrawing | Moderate |

| -OH | Electron-withdrawing | Electron-donating | Donating | Small |

| -OCH₃ | Electron-withdrawing | Electron-donating | Donating | Moderate |

| -Cl | Electron-withdrawing | Electron-donating | Withdrawing | Moderate |

| -Br | Electron-withdrawing | Electron-donating | Withdrawing | Larger than Cl |

| -F | Electron-withdrawing | Electron-donating | Withdrawing | Smaller than Cl |

| -COOR | Electron-withdrawing | Electron-withdrawing | Withdrawing | Increases with R group size |

| -CONR₂ | Electron-withdrawing | Can be donating | Varies with R groups | Increases with R group size |

Structural modifications are readily identified through spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy:

The parent acid shows a characteristic broad O-H stretch from ~2500-3300 cm⁻¹ for the carboxylic acid and a sharper O-H stretch for the phenol around 3400-3500 cm⁻¹.

The C=O stretch of the carboxylic acid appears around 1700-1725 cm⁻¹.

Esterification: The broad O-H stretch of the carboxylic acid disappears and the C=O stretch shifts to a higher frequency (~1735-1750 cm⁻¹).

Amidation: The C=O stretch shifts to a lower frequency (~1630-1690 cm⁻¹) and N-H stretches may appear if a primary or secondary amine is used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electronic effects of the substituents. The acidic proton of the carboxylic acid appears as a broad singlet far downfield (>10 ppm). Upon esterification, this signal disappears and new signals corresponding to the protons of the ester's alkyl group appear.

¹³C NMR: The chemical shifts of the aromatic carbons are also affected by substituents. Replacing chlorine with a more electronegative fluorine atom would cause a significant downfield shift for the carbon atom it is attached to.

The table below illustrates expected spectroscopic changes for key derivatives.

| Derivative Type | Key IR Change (cm⁻¹) | Key ¹H NMR Change |

| Ester | Disappearance of broad O-H; C=O shifts to ~1735-1750 | Disappearance of -COOH proton; Appearance of R-group signals from alcohol |

| Amide | C=O shifts to ~1630-1690; N-H stretch appears (~3300) | Disappearance of -COOH proton; Appearance of N-H and R-group signals |

| O-Alkylation of -OH | Disappearance of phenolic O-H stretch | Disappearance of phenolic -OH proton; Appearance of ether R-group signals |

| Demethylation of -OCH₃ | Appearance of a new phenolic O-H stretch | Disappearance of -OCH₃ singlet; Appearance of new phenolic -OH proton |

These structural and electronic changes also impact chemical reactivity. For example, increasing the electron-donating character of the ring (e.g., by converting -COOH to a less withdrawing group) can increase its susceptibility to electrophilic aromatic substitution. Conversely, increasing steric hindrance around the carboxyl group can decrease its rate of reaction in esterification or amidation.

Derivatization for Enhanced Research Utility

The strategic chemical modification of this compound into various derivatives is a crucial step in expanding its utility as a research tool. Derivatization allows for the introduction of specific functionalities that can be used to investigate its biological targets, elucidate its mechanism of action, and facilitate its quantification in complex matrices. The inherent reactivity of the carboxylic acid and phenolic hydroxyl groups provides convenient handles for the attachment of various molecular tags and labels.

Synthesis of Probe Molecules for Mechanistic Studies

To investigate the molecular interactions and mechanisms of action of this compound, it can be chemically modified to generate probe molecules. These probes are designed to report on their binding events or to identify their biological binding partners. Common strategies involve the incorporation of fluorescent tags, photoaffinity labels, or affinity tags such as biotin.

The synthesis of such probes typically involves the activation of the carboxylic acid group, often to form an active ester or an acid chloride, which can then readily react with an amine-functionalized label. Alternatively, the phenolic hydroxyl group can be alkylated with a linker arm that contains the desired reporter group. The choice of the linker is critical to ensure that the attached probe molecule does not significantly alter the parent compound's biological activity.

For instance, a fluorescent probe could be synthesized by coupling an amine-containing fluorophore, such as a derivative of fluorescein (B123965) or rhodamine, to the carboxylic acid moiety of this compound via an amide bond. Such a probe would enable researchers to visualize the subcellular localization of the compound or to perform in vitro binding assays using techniques like fluorescence polarization.

Similarly, a photoaffinity probe could be generated by introducing a photoreactive group, such as a phenyl azide (B81097) or a benzophenone, into the structure. Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink to nearby interacting proteins, allowing for their subsequent identification by mass spectrometry.

The following table outlines potential synthetic strategies for creating probe molecules derived from this compound.

| Probe Type | Reporter Group | Attachment Site | Coupling Chemistry | Potential Application |

| Fluorescent Probe | Fluorescein-amine | Carboxylic acid | Amide bond formation (e.g., using EDC/NHS) | Cellular imaging, fluorescence polarization assays |

| Photoaffinity Probe | 4-Azidobenzoic acid | Carboxylic acid | Amide bond formation | Target identification via photo-crosslinking |

| Affinity Probe | Biotin-amine | Carboxylic acid | Amide bond formation | Pull-down assays for isolating binding partners |

Preparation of Reference Standards for Analytical Purposes

The development of robust and reliable analytical methods for the quantification of this compound in biological or environmental samples necessitates the availability of highly purified and well-characterized reference standards. These standards are essential for method validation, calibration, and quality control.

The preparation of an analytical reference standard begins with the synthesis of the compound, followed by rigorous purification to remove any impurities, such as starting materials, reagents, or side-products. Common purification techniques include recrystallization, preparative high-performance liquid chromatography (HPLC), and column chromatography. The purity of the final material is typically assessed by multiple analytical techniques, such as HPLC with different detection methods (e.g., UV, MS), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.

In addition to the parent compound, the synthesis of isotopically labeled internal standards is often required for quantitative mass spectrometry-based assays. These internal standards, which contain one or more stable isotopes (e.g., deuterium (B1214612), carbon-13), are chemically identical to the analyte but have a different mass. They are added to samples at a known concentration at the beginning of the sample preparation process to correct for analyte losses during extraction and for variations in instrument response.

The synthesis of a deuterated analog of this compound could be achieved by using deuterated starting materials or by performing hydrogen-deuterium exchange reactions under appropriate conditions. The exact position and number of deuterium atoms would be confirmed by mass spectrometry and NMR.

The table below summarizes the key characteristics and quality control parameters for an analytical reference standard of this compound.

| Parameter | Method | Specification | Purpose |

| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to the expected structure | Confirms the chemical structure of the compound |

| Purity (Chromatographic) | HPLC-UV, GC-FID | ≥99.5% | Quantifies the main component and detects impurities |

| Purity (Assay) | Titration (e.g., with NaOH) | 99.0% - 101.0% | Determines the overall purity of the acidic compound |

| Residual Solvents | Headspace GC-MS | Within specified limits | Ensures that residual solvents from the synthesis are below acceptable levels |

| Water Content | Karl Fischer Titration | ≤0.5% | Determines the amount of water present in the solid material |

Applications of 3 Chloro 2 Hydroxy 5 Methoxybenzoic Acid As a Synthetic Intermediate

Utility in the Synthesis of Complex Organic Scaffolds

The structural features of 3-chloro-2-hydroxy-5-methoxybenzoic acid make it a suitable precursor for the synthesis of various complex organic scaffolds, including heterocyclic compounds and aromatic polycycles. The interplay between its different functional groups can be exploited to construct fused ring systems and other elaborate molecular frameworks.

Precursor for Heterocyclic Compounds

While direct synthesis of heterocyclic compounds from this compound is not extensively documented in publicly available literature, the chemistry of analogous substituted hydroxybenzoic acids suggests its potential as a precursor for various heterocyclic systems. For instance, related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid are key intermediates in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.netsemanticscholar.org This suggests that this compound could similarly be utilized in the construction of quinolone-based heterocycles, which are a significant class of antibacterial agents. nih.gov

The general synthetic approach often involves the reaction of the substituted benzoic acid with other reagents to build the heterocyclic ring. The presence of the hydroxyl and carboxylic acid groups allows for cyclization reactions, while the chloro and methoxy (B1213986) groups can influence the electronic properties and reactivity of the molecule, as well as provide sites for further functionalization.

Another class of heterocyclic compounds that can be synthesized from hydroxybenzoic acids are xanthones. wits.ac.zaresearchgate.net Xanthones are a class of oxygenated heterocycles with a dibenzo-γ-pyrone framework that exhibit a wide range of biological activities. wits.ac.zaresearchgate.net The synthesis of hydroxyxanthones can be achieved through the cyclodehydration of appropriate benzoic acid and phenol (B47542) derivatives. researchgate.net It is plausible that this compound could serve as a starting material in the synthesis of novel substituted xanthone (B1684191) derivatives.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Potential Synthetic Application |

|---|---|

| Quinolones | Development of new antibacterial agents. |

Building Block for Aromatic Polycycles

The synthesis of aromatic polycycles from this compound is not a widely reported application. However, the principles of aromatic chemistry suggest that this compound could be a building block for such structures. The carboxylic acid group can be converted into other functional groups that can participate in cyclization reactions to form fused aromatic rings. Furthermore, the existing benzene (B151609) ring can be subjected to various electrophilic and nucleophilic aromatic substitution reactions to introduce additional rings.

Role in the Preparation of Specialized Chemicals for Research

The utility of this compound extends to the synthesis of specialized chemicals for various research purposes, including in the fields of agrochemicals and materials science, as well as for the development of chemical probes and ligands.

Intermediate in Agrochemical Research (excluding specific product details)

Substituted benzoic acids are a well-established class of compounds in the agrochemical industry, particularly as herbicides. chemimpex.comchemimpex.com For example, 3,6-dichloro-2-hydroxybenzoic acid is a penultimate intermediate in the synthesis of the herbicide dicamba. researchgate.net This highlights the potential of this compound to serve as a precursor for the development of new agrochemicals. Researchers in this field could utilize this compound to synthesize novel molecules with herbicidal or other pesticidal activities. The specific substitution pattern on the aromatic ring can be crucial for the biological activity of the final product.

Precursor for Advanced Materials (excluding specific product details)

While specific applications of this compound in advanced materials are not well-documented, its structural motifs are found in molecules used in materials science. Aromatic carboxylic acids and their derivatives can be used as monomers for the synthesis of polymers with specific properties, such as thermal stability and chemical resistance. The presence of multiple functional groups on this compound offers the possibility of creating cross-linked polymers or functional materials. For instance, the hydroxyl and carboxylic acid groups could be used for esterification or amidation reactions to build polymer chains.

Chemical Probes and Ligands (e.g., in coordination chemistry)

The structure of this compound, with its oxygen-containing functional groups (hydroxyl, methoxy, and carboxylic acid), makes it a potential candidate for use as a ligand in coordination chemistry. These functional groups can coordinate with metal ions to form stable complexes. The specific arrangement of these groups could lead to selective binding of certain metal ions, making it a useful component in the design of chemical sensors or probes for metal detection. The chloro substituent can also influence the electronic properties of the ligand and the resulting metal complex.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|